连翘苷B

描述

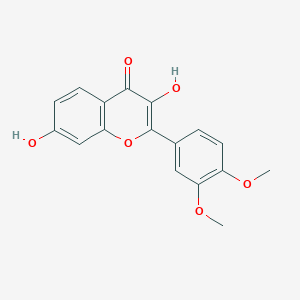

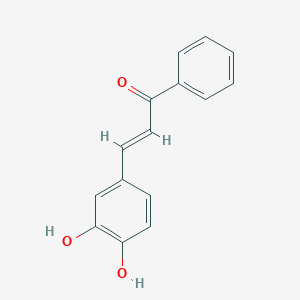

木犀草苷 B 是一种天然产物,属于苯丙烷类/多酚类糖苷类。 它存在于唇形目植物中,例如地榆、亚美尼亚荆芥、药用黄芩、块茎香茶菜、轮叶香茶菜、长花马先蒿和金丝梅 。 木犀草苷 B 以其抗炎、抗氧化和神经保护特性而闻名 .

科学研究应用

木犀草苷 B 具有广泛的科学研究应用:

化学: 它被用作研究苯乙醇苷及其化学性质的参考化合物。

生物学: 木犀草苷 B 因其在植物防御机制中的作用及其与其他生物分子的相互作用而被研究。

作用机制

木犀草苷 B 通过多个分子靶点和通路发挥作用:

生化分析

Biochemical Properties

Forsythoside B acts as an inhibitor of inflammatory mediators such as TNF-alpha, IL-6, IκB, and NF-κB, as well as the temperature-sensitive channel TRPV3 . It also activates the RhoA/ROCK signaling pathway, which can cause hypersensitivity reactions when injected intravenously .

Cellular Effects

Forsythoside B has been shown to counteract cognitive decline, ameliorate the deposition of amyloid-beta (Aβ) and the phosphorylation of tau protein, and attenuate the activation of microglia and astrocytes in the cortex and hippocampus . It also prevents lipopolysaccharide-induced neuroinflammation and reduces microglia-mediated neurotoxicity .

Molecular Mechanism

Forsythoside B exerts its effects at the molecular level by inhibiting the NLRP3 inflammasome pathway through SIRT1 activation . It decreases the activation of JNK-interacting protein 3/C-Jun NH2-terminal kinase and suppresses WD-repeat and FYVE-domain-containing protein 1/toll-like receptor 3 (WDFY1/TLR3), further suppressing the activation of nuclear factor-κB (NF-κB) signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, Forsythoside B has shown to reduce cerebral infarct volume and neurological deficit score in rats subjected to transient middle cerebral artery occlusion/reperfusion (MCAO/R) . It also reduced pathological changes and cell apoptosis in the hippocampal CA1 region and cortex on the ischemic side of rats .

Dosage Effects in Animal Models

The effects of Forsythoside B vary with different dosages in animal models. For instance, in APP/PS1 mice, Forsythoside B was administered intragastrically for 36 days . The study showed that Forsythoside B counteracted cognitive decline and ameliorated the deposition of Aβ and the phosphorylation of tau protein .

准备方法

合成路线和反应条件: 木犀草苷 B 可以通过一系列涉及苯乙醇苷的糖基化反应合成。合成路线通常涉及羟基的保护、糖基化和随后的脱保护步骤。 反应条件通常包括使用路易斯酸和碱等催化剂以促进糖基化过程 .

工业生产方法: 木犀草苷 B 的工业生产涉及从植物来源(特别是连翘果实)中提取和纯化。 该过程包括溶剂提取、色谱法和结晶以获得高纯度的木犀草苷 B .

化学反应分析

反应类型: 木犀草苷 B 经历各种化学反应,包括:

氧化: 木犀草苷 B 可以被氧化形成醌和其他氧化衍生物。

还原: 还原反应可以将木犀草苷 B 转换为其相应的醇。

常用试剂和条件:

氧化: 通常使用高锰酸钾 (KMnO4) 和过氧化氢 (H2O2) 等试剂。

还原: 硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 是典型的还原剂。

取代: 通常采用酸性或碱性条件以促进亲核取代反应.

主要产物: 从这些反应形成的主要产物包括氧化衍生物、还原醇和取代糖苷 .

相似化合物的比较

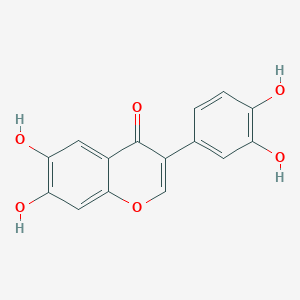

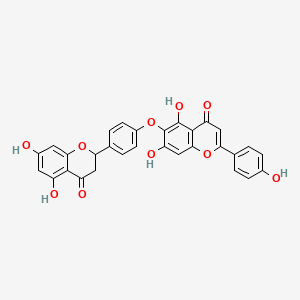

木犀草苷 B 通常与其他苯乙醇苷类化合物进行比较,例如木犀草苷 A 和连翘苷 (Phillyrin):

类似化合物:

- 木犀草苷 A

- 连翘苷 (Phillyrin)

- 毛蕊花苷

- 毛地黄苷

木犀草苷 B 因其广泛的生物活性及其在不同治疗领域的潜力而脱颖而出。

属性

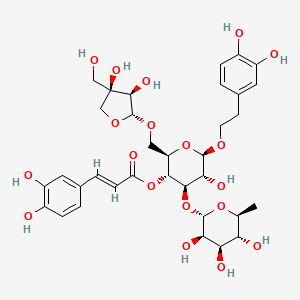

IUPAC Name |

[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBINOWGIHWPJI-UNSOMVRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317304 | |

| Record name | Forsythoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81525-13-5 | |

| Record name | Forsythoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81525-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forsythoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B600330.png)